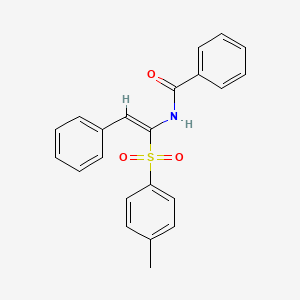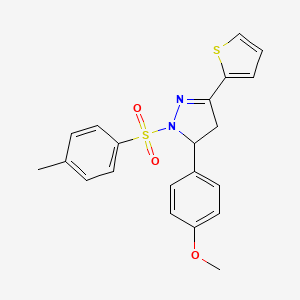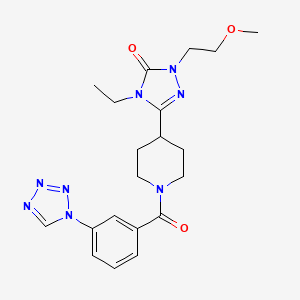![molecular formula C11H15N5O B2364874 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidin CAS No. 866049-34-5](/img/structure/B2364874.png)
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fused isoxazole and pyrimidine ring system, with a methyl group and a 4-methylpiperazino substituent
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
-
Biological Research: : It is used as a tool compound in biological assays to study cellular pathways and molecular interactions.
-
Chemical Biology: : The compound serves as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications: : It is explored for its potential use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is essential in various physiological and pathological conditions, including cancer .
Mode of Action
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine: interacts with its target, VEGFR-2, by binding to its active site . This binding inhibits the receptor’s activity, leading to a decrease in angiogenesis . The compound’s interaction with VEGFR-2 has been confirmed through molecular docking studies .
Biochemical Pathways
By inhibiting VEGFR-2, 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The ADME properties (Administration, Distribution, Metabolism, and Excretion) of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine have been predicted in silico . These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine ’s action include cytotoxic activity against various human cancer cell lines . It also has P-glycoprotein-inhibitory ability and pro-apoptotic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Construction of the Pyrimidine Ring: : The pyrimidine ring is then constructed by reacting the isoxazole intermediate with appropriate reagents, such as guanidine or amidines, under acidic or basic conditions. This step may require elevated temperatures to facilitate ring closure.
-
Introduction of the Piperazine Moiety: : The final step involves the introduction of the 4-methylpiperazino group. This can be achieved through nucleophilic substitution reactions, where the isoxazolo[5,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoxazolo[5,4-d]pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-5-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-ethylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-methylpiperazino)isoxazolo[4,5-d]pyrimidine
Uniqueness
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKHHEIPFSJCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B2364797.png)


![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2364801.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)
![13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2364804.png)



![N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)
